molecular formula C5H4Cl2N2 B570090 5-Chloro-2-(chloromethyl)pyrimidine CAS No. 944902-28-7

5-Chloro-2-(chloromethyl)pyrimidine

Cat. No.: B570090
CAS No.: 944902-28-7
M. Wt: 163.001
InChI Key: QWCRLUJTUHEVAU-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine atoms at positions 2 and 5 of the pyrimidine ring, making it a valuable intermediate in various chemical syntheses .

Mechanism of Action

Target of Action

5-Chloro-2-(chloromethyl)pyrimidine is a useful research chemical . It is primarily used as a reagent in the synthesis of fused benzoxazepinones . These compounds are known to act as ion channel modulators . .

Mode of Action

The exact mode of action of this compound is not clearly defined in the available literature. As a reagent, it likely interacts with other compounds to form new chemical structures. In the case of benzoxazepinones, it may contribute to the formation of the pyrimidine ring structure, which is crucial for their activity as ion channel modulators .

Biochemical Pathways

Benzoxazepinones are known to modulate ion channels, which play critical roles in numerous physiological processes, including nerve impulse transmission and muscle contraction .

Result of Action

The molecular and cellular effects of this compound’s action are not explicitly described in the available literature. As a reagent in the synthesis of benzoxazepinones, its primary role is likely in the formation of these compounds. The resulting benzoxazepinones, as ion channel modulators, can have significant effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)pyrimidine typically involves chlorination and cyclization reactions. One common method involves the chlorination of 2-methylpyrimidine using phosphorus oxychloride and phosphorus pentachloride. The reaction is carried out under cooling conditions to control the exothermic nature of the process .

Industrial Production Methods

In industrial settings, the production of this compound often employs solid triphosgene or diphosgene as chlorinating agents. This approach minimizes the use of dimethylformamide (DMF) and reduces the generation of phosphorous waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(chloromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine yields an aminopyrimidine derivative, while substitution with a thiol produces a thiopyrimidine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(chloromethyl)pyrimidine is unique due to the presence of both chlorine atoms and a chloromethyl group, which enhances its reactivity and versatility in chemical syntheses. This dual functionality makes it a valuable intermediate for the development of complex molecules .

Properties

IUPAC Name

5-chloro-2-(chloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCRLUJTUHEVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680965
Record name 5-Chloro-2-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-28-7
Record name 5-Chloro-2-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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